Cas no 2171467-14-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols, and a trimethylpyrazole moiety, which enhances stability and selectivity during coupling reactions. The carboxylic acid functionality allows for efficient incorporation into growing peptide chains. This compound is particularly valuable for introducing unique side-chain modifications, enabling the synthesis of structurally diverse peptides with tailored properties. Its high purity and well-defined reactivity profile make it a reliable choice for researchers in medicinal chemistry and bioconjugation.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid structure
2171467-14-2 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid
CAS No:2171467-14-2
MF:C25H26N4O5
MW:462.497745990753
CID:6399200
PubChem ID:165546811

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid
    • 2171467-14-2
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
    • EN300-1516805
    • Inchi: 1S/C25H26N4O5/c1-14-23(15(2)29(3)28-14)27-24(32)21(12-22(30)31)26-25(33)34-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-13H2,1-3H3,(H,26,33)(H,27,32)(H,30,31)
    • InChI Key: UGTWOGGOVNJBJF-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C(C)=NN(C)C=1C)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.19031994g/mol
  • Monoisotopic Mass: 462.19031994g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 2.6

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1516805-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516805-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
1g
$3368.0 2023-06-05
Enamine
EN300-1516805-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1516805-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516805-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1516805-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1516805-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1516805-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516805-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1516805-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid
2171467-14-2
5g
$9769.0 2023-06-05

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid

Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid (CAS No. 2171467-14-2)

In the rapidly evolving field of pharmaceutical and biochemical research, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid (CAS No. 2171467-14-2) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected pyrazole amino acid derivative, is widely utilized in peptide synthesis, drug discovery, and bioconjugation applications. Its unique structural features, including the Fmoc group and trimethylpyrazole moiety, make it a versatile building block for designing novel therapeutics and biomaterials.

The Fmoc-protected amino acid segment of this compound is particularly noteworthy, as it aligns with the growing demand for solid-phase peptide synthesis (SPPS) reagents. Researchers are increasingly focusing on SPPS optimization to accelerate the development of peptide-based drugs, a trend driven by the rise of personalized medicine and targeted therapies. The inclusion of the trimethyl-1H-pyrazol-4-yl group further enhances its utility in creating bioactive peptides with improved stability and binding affinity.

One of the most searched questions in this domain is: "How does Fmoc protection enhance peptide synthesis efficiency?" The answer lies in the compound's ability to provide temporary protection for the amino group during synthesis, preventing unwanted side reactions. This feature is critical for achieving high yields and purity in peptide chain assembly, a topic frequently discussed in biochemistry forums and research publications.

Another hot topic is the application of pyrazole derivatives in kinase inhibitor development. The trimethylpyrazole unit in CAS 2171467-14-2 has drawn attention due to its potential role in modulating protein-protein interactions, a key mechanism in cancer therapy and inflammatory disease research. Recent studies highlight its compatibility with fragment-based drug design (FBDD), making it a valuable tool for medicinal chemists.

From a technical perspective, the compound's carbamoylpropanoic acid terminus offers excellent water solubility, addressing a common challenge in peptide drug formulation. This property is particularly relevant given the increasing focus on oral bioavailability of peptide therapeutics, a subject dominating pharmaceutical innovation discussions. The molecule's balanced lipophilicity-hydrophilicity profile also makes it suitable for prodrug design strategies.

Quality control aspects of 2171467-14-2 frequently appear in search queries, with researchers seeking information about HPLC purification methods and mass spectrometry characterization protocols. The compound's well-defined chromatographic behavior and MS fragmentation patterns have been documented in several analytical chemistry studies, providing valuable references for quality assurance specialists.

In the context of green chemistry initiatives, there's growing interest in sustainable production methods for Fmoc-amino acid derivatives. Manufacturers are exploring catalyst-free coupling reactions and biodegradable protecting groups as alternatives to traditional synthesis routes. This aligns with the broader industry shift toward environmentally friendly chemical processes, a trend reflected in numerous sustainability-focused research projects.

The compound's potential in biomaterial engineering represents another exciting frontier. Its ability to participate in click chemistry reactions makes it valuable for creating functionalized hydrogels and drug delivery scaffolds. These applications are gaining traction in tissue engineering and regenerative medicine, areas experiencing exponential growth according to recent market analysis reports.

Storage and handling recommendations for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trimethyl-1H-pyrazol-4-yl)carbamoylpropanoic acid often appear in technical discussions. Best practices suggest anhydrous conditions and low-temperature storage to maintain stability, with particular attention to preventing Fmoc group cleavage during long-term preservation. These protocols are crucial for ensuring batch-to-batch consistency in research applications.

Looking ahead, the compound's role in combinatorial chemistry libraries is expected to expand significantly. Its structural diversity enables the creation of focused compound collections for high-throughput screening campaigns, addressing the pharmaceutical industry's need for diverse chemical space exploration. This positions CAS 2171467-14-2 as a strategic component in drug discovery pipelines worldwide.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.